An In-depth Technical Guide to Tris(3-chloropropyl) Phosphate: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to Tris(3-chloropropyl) Phosphate: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(3-chloropropyl) phosphate (B84403) (TCPP) is a chlorinated organophosphate ester widely utilized as a flame retardant in a variety of consumer and industrial products.[1] It is primarily used in polyurethane foams, resins, textiles, and coatings to meet fire safety standards.[2][3] Commercial TCPP is typically a complex mixture of isomers, with the most abundant being tris(1-chloro-2-propyl) phosphate.[4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for tris(3-chloropropyl) phosphate and its common isomers.
Chemical Structure and Isomerism
The general chemical formula for tris(chloropropyl) phosphate is C9H18Cl3O4P, with a molecular weight of approximately 327.57 g/mol .[6][7] The structure consists of a central phosphate group esterified with three chloropropyl chains. Due to the position of the chlorine atom on the propyl group, several isomers of TCPP exist. The most common isomers found in commercial mixtures are:
-
Tris(1-chloro-2-propyl) phosphate (TCIPP or TCPP-1): The most abundant isomer in commercial products.[4][5]
-
Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate (TCPP-2) [4]
-
Bis(2-chloropropyl) 2-chloroisopropyl phosphate (TCPP-3) [4]
-
Tris(2-chloropropyl) phosphate (TCPP-4) [4]
-
Tris(3-chloropropyl) phosphate
The isomeric composition of commercial TCPP can vary, but a typical mixture is dominated by the tris(2-chloro-1-methylethyl) isomer (50-85%).[6]
Physicochemical Properties
The following tables summarize the key physicochemical properties of tris(chloropropyl) phosphate, primarily referring to the common isomeric mixture.
Table 1: General Properties of Tris(chloropropyl) phosphate
| Property | Value | References |
| Molecular Formula | C9H18Cl3O4P | [6][7] |
| Molecular Weight | 327.57 g/mol | [6][7] |
| Appearance | Colorless to light yellow transparent viscous liquid | [2][8] |
| Odor | Mild, aromatic | [9] |
Table 2: Physical and Chemical Constants of Tris(chloropropyl) phosphate (Isomeric Mixture)
| Property | Value | References |
| Density | 1.281 - 1.294 g/cm³ @ 20-25°C | [10][11] |
| Boiling Point | >270 °C (decomposes) | [6][8] |
| Melting Point | -40 °C to -39.9 °C | [10] |
| Flash Point | Approx. 210°C (closed cup) | [12] |
| Vapor Pressure | <0.01 mmHg @ 25°C | [12] |
| Water Solubility | <0.1 g/100 mL @ 19.5℃ to 1,080 mg/L @ 20°C | [6][10] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, and other organic solvents. | [2][9] |
| log Kow (Octanol-Water Partition Coefficient) | 2.59 - 3.33 | [2] |
Experimental Protocols
Synthesis of Tris(chloropropyl) phosphate
The industrial synthesis of TCPP involves the reaction of propylene (B89431) oxide with phosphoryl chloride (POCl3), often in the presence of a catalyst.[6][13]
Methodology:
-
Reaction: Phosphorus oxychloride is reacted with propylene oxide. The reaction can be carried out in a batch or continuous process.[13][14]
-
Catalyst: Lewis acids such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) are commonly used as catalysts to increase the reaction rate.[13][15]
-
Temperature Control: The reaction temperature is typically maintained between 50 to 80 °C.[13]
-
Workup and Purification: The crude product is purified to remove the catalyst and byproducts. This can be achieved through several methods:
-
Washing: The crude product is washed with an alkaline solution (e.g., sodium hydroxide) to neutralize acidic impurities and remove the catalyst, followed by washing with water.[15][16]
-
Steam Distillation: Malodorous impurities can be removed by steam distillation.[17]
-
Vacuum Distillation: Volatile impurities are removed by vacuum distillation.[13]
-
Caption: General synthesis and purification workflow for tris(chloropropyl) phosphate.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed for the identification and quantification of TCPP and its isomers.
1. Gas Chromatography (GC)
-
Principle: GC is used to separate the different isomers of TCPP in a mixture.
-
Methodology:
-
Instrumentation: A gas chromatograph coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is used.[4][5]
-
Column: A non-polar capillary column, such as a DB-5, is typically used for separation.[5]
-
Injection: A sample extract is introduced into the GC via splitless injection.[4]
-
Temperature Program: A temperature gradient is applied to the column to achieve separation of the isomers.[4]
-
Detection:
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy is used to confirm the chemical structure of the TCPP isomers.
-
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer is used.
-
Spectra: Both proton (¹H) and carbon-13 (¹³C) NMR spectra are acquired.[18][19] Two-dimensional NMR techniques like COSY and HETCOR can also be used to confirm the complex isomeric structures.[19]
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent.
-
3. Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy is used to identify the functional groups present in the molecule, confirming its identity.
-
Methodology:
Caption: Workflow for the analytical characterization of tris(chloropropyl) phosphate.
Biological Interactions and Metabolism
Tris(chloropropyl) phosphate is not a pharmaceutical agent, and its biological interactions are primarily studied in the context of toxicology and environmental health. Studies have shown that TCPP can be metabolized in biological systems.
Metabolic Pathway:
-
Phase I Metabolism: In human liver microsomes and hepatocytes, TCPP undergoes Phase I metabolism.[20] This involves:
Caption: Known metabolic pathway of tris(chloropropyl) phosphate.
Toxicology Summary:
-
Acute Toxicity: TCPP exhibits low acute toxicity following oral, dermal, or inhalation exposure.[2]
-
Genotoxicity: Some studies suggest potential genotoxic effects at high concentrations.[21]
-
Carcinogenicity: The European Commission has regarded TCPP as a potential carcinogen.[22] Long-term animal studies have shown increased tumor formation in the liver and brain of rodents.[1]
-
Environmental Fate: TCPP is persistent in the environment and has been detected in water, soil, and indoor dust.[22][23]
Conclusion
Tris(3-chloropropyl) phosphate and its isomers are important industrial chemicals with well-characterized physicochemical properties. Their synthesis is a well-established industrial process, and a suite of analytical techniques is available for their comprehensive characterization. While not intended for pharmaceutical use, understanding their metabolic fate and toxicological profile is crucial for assessing their environmental and human health impacts. This guide provides a foundational understanding for researchers and scientists working with or studying this class of compounds.
References
- 1. Abstract - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. massbank.eu [massbank.eu]
- 4. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isomers of tris(chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]
- 7. CN102887917A - Preparation method of TCPP (trichloropropylphosphate) flame retardant - Google Patents [patents.google.com]
- 8. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite b is(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tris(2-chloropropyl) phosphate(6145-73-9) IR Spectrum [chemicalbook.com]
- 13. US20060211877A1 - Preparation of tri(chloropropyl) phosphate - Google Patents [patents.google.com]
- 14. Tris(2-chloropropyl) phosphate(6145-73-9) 1H NMR spectrum [chemicalbook.com]
- 15. Preparation of Phosphoric acid tris(2-chloro-1-methylethyl) ester_Chemicalbook [chemicalbook.com]
- 16. CN101775031A - Method for preparing TCPP (Tris(Chloroisopropyl)Phosphate) flame retardant - Google Patents [patents.google.com]
- 17. GB1160951A - Process for the Purification of Tris-Chloropropyl Phosphate - Google Patents [patents.google.com]
- 18. Materials and Methods - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Chemical Characterization and Dose Formulation Studies - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Tris(chloropropyl) Phosphate (CASRN 13674-84-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite bis(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Tris(chloropropyl) Phosphate (CASRN 13674-84-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
